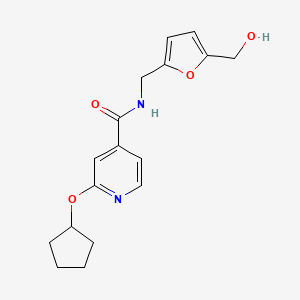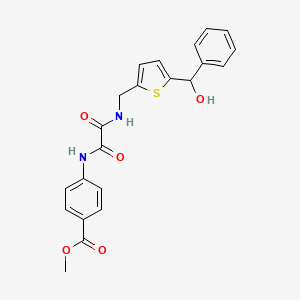
N-(3-methoxybenzyl)-2-(4-methyl-6-oxopyrimidin-1(6H)-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "N-(3-methoxybenzyl)-2-(4-methyl-6-oxopyrimidin-1(6H)-yl)acetamide" belongs to a class of chemical compounds that have been explored for their potential in various scientific fields. This analysis synthesizes findings from several studies on related compounds, focusing on their synthesis, molecular structure, chemical reactions, and physical and chemical properties.
Synthesis Analysis
The synthesis of related compounds often involves multi-step chemical reactions, starting from basic building blocks to achieve the desired structure. For example, a study explored the synthesis of (4-methoxybenzyl)(1,4,5,6-tetrahydropyrimidin-2-yl)amine hydroiodide by reacting 2-methylmercapto-1,4,5,6-tetrahydropyrimidine hydroiodide with 4-methoxybenzylamine, demonstrating a methodology that could be analogous to synthesizing the compound (Genç et al., 2013).
Molecular Structure Analysis
Molecular geometry and electronic structure analyses are pivotal in understanding the behavior and reactivity of compounds. Density Functional Theory (DFT) and Hartree–Fock (HF) methods are commonly used to predict these properties accurately. For instance, the molecular geometry and 1H NMR chemical shift values of a related compound were calculated, highlighting the nucleophilic character of certain atoms in the molecule, which might also apply to our compound of interest (Genç et al., 2013).
Chemical Reactions and Properties
The chemical reactivity of compounds like "N-(3-methoxybenzyl)-2-(4-methyl-6-oxopyrimidin-1(6H)-yl)acetamide" can be influenced by various functional groups present in the molecule. Studies on similar compounds have shown that methoxyphenyl substitution patterns on pyrimidine scaffolds can modulate adenosine receptor antagonistic profiles, suggesting potential reactivity paths for our compound (Yaziji et al., 2013).
Physical Properties Analysis
The physical properties of chemical compounds, including melting points, solubility, and crystal structure, are crucial for their practical application. For example, the crystal structure determination of a compound similar to our interest showed a tetragonal system, providing insights into the solid-state arrangement that might be expected for "N-(3-methoxybenzyl)-2-(4-methyl-6-oxopyrimidin-1(6H)-yl)acetamide" (Huang et al., 2020).
Chemical Properties Analysis
The chemical properties, including reactivity with other compounds, stability under various conditions, and potential for forming derivatives, are vital for determining a compound's applications. Studies on related molecules have highlighted their potential in forming various derivatives through reactions with amines and other nucleophiles, suggesting similar capabilities for "N-(3-methoxybenzyl)-2-(4-methyl-6-oxopyrimidin-1(6H)-yl)acetamide" (Farouk et al., 2021).
Aplicaciones Científicas De Investigación
Synthesis and Biological Activities
Synthesis and Antihistaminic Action : A compound synthesized using a reaction similar to N-(3-methoxybenzyl)-2-(4-methyl-6-oxopyrimidin-1(6H)-yl)acetamide demonstrated antihistaminic activity, showing a promising bronchorelaxant effect via H1 receptor antagonism in guinea pig trachea (Genç et al., 2013).
Anticancer Potential : Certain derivatives of this compound were investigated for their anticancer activity. One compound showed significant growth inhibition against eight cancer cell lines (Al-Sanea et al., 2020).
Molecular and Computational Studies
- Theoretical Studies of Molecular Properties : Computational methods like DFT and HF approaches were used to study the molecular geometry and properties of a similar compound, providing insights into its nucleophilic characteristics and structure-activity relationship (Genç et al., 2013).
Antimicrobial and Analgesic Agents
Synthesis of Novel Compounds for Anti-Inflammatory and Analgesic Activities : Novel compounds synthesized using a similar reaction process were found to be effective COX-1/COX-2 inhibitors, showing significant analgesic and anti-inflammatory activities (Abu‐Hashem et al., 2020).
Antimicrobial Activity : Derivatives of this compound have been synthesized and shown to possess good antibacterial and antifungal activities, comparable to standard drugs like streptomycin and fusidic acid (Hossan et al., 2012).
Photochemistry and Radical Scavenging
- Photochemical Studies and Radical Scavenging : The photochemistry of pyrimidinone derivatives, including compounds similar to the one , has been studied, leading to insights into their potential as radical scavengers (Yancheva et al., 2020).
Propiedades
IUPAC Name |
N-[(3-methoxyphenyl)methyl]-2-(4-methyl-6-oxopyrimidin-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O3/c1-11-6-15(20)18(10-17-11)9-14(19)16-8-12-4-3-5-13(7-12)21-2/h3-7,10H,8-9H2,1-2H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMFXEFXVGVHBRQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N(C=N1)CC(=O)NCC2=CC(=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-methoxybenzyl)-2-(4-methyl-6-oxopyrimidin-1(6H)-yl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-(4-(6-Cyclobutylpyrimidin-4-yl)-1,4-diazepan-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2490000.png)
![1,3,8,8-tetramethyl-5-(pyridin-4-yl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione](/img/structure/B2490004.png)

![1,2,4-Triazolo[3,4-b]benzoxazole-3-thiol](/img/structure/B2490007.png)
![Methyl 2-[(2-pyridin-2-ylsulfanylacetyl)amino]benzoate](/img/structure/B2490009.png)

![8-(2,3-Dihydroxypropylsulfanyl)-7-[2-hydroxy-3-(2-methylphenoxy)propyl]-3-methylpurine-2,6-dione](/img/structure/B2490011.png)

![2-methoxy-N-(7-oxaspiro[3.5]nonan-1-yl)nicotinamide](/img/structure/B2490013.png)
![N-(4-isopropylphenyl)-3-oxo-2-phenyl-5-((tetrahydrofuran-2-yl)methyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2490014.png)


